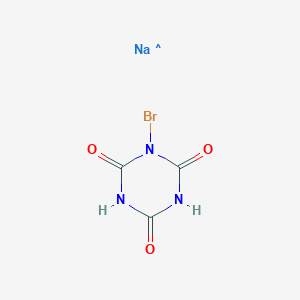
Bromoisocyanuric acid monosodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoisocyanuric acid monosodium salt hydrate is a chemical compound with the molecular formula C3H2BrN3NaO3. It is a white to almost white powder or crystalline substance that is insoluble in water . This compound is commonly used in various chemical reactions due to its brominating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromoisocyanuric acid monosodium salt hydrate typically involves the bromination of isocyanuric acid. The reaction is carried out in the presence of sodium hydroxide and bromine. The general reaction can be represented as follows:
C3H3N3O3+Br2+NaOH→C3H2BrN3NaO3+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Bromoisocyanuric acid monosodium salt hydrate primarily undergoes bromination reactions. It can also participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Bromination: The compound acts as a brominating agent in organic synthesis. It is used in the presence of solvents like acetonitrile or dichloromethane.
Substitution: In substitution reactions, common reagents include nucleophiles such as amines or thiols.
Major Products Formed:
Bromination: The major products are brominated organic compounds.
Substitution: The products depend on the nucleophile used, resulting in various substituted isocyanuric acid derivatives.
Scientific Research Applications
Bromoisocyanuric acid monosodium salt hydrate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the preparation of brominated compounds that have potential therapeutic applications.
Mechanism of Action
The mechanism of action of bromoisocyanuric acid monosodium salt hydrate involves the release of bromine atoms. These bromine atoms can react with various substrates, leading to the formation of brominated products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being brominated .
Comparison with Similar Compounds
Chlorine-based Isocyanurates: Such as trichloroisocyanuric acid and sodium dichloroisocyanurate.
Iodine-based Isocyanurates: Such as iodinated isocyanuric acid derivatives.
Comparison:
Bromoisocyanuric Acid Monosodium Salt Hydrate: Known for its strong brominating properties, making it highly effective in bromination reactions.
Chlorine-based Isocyanurates: These compounds are more commonly used as disinfectants and bleaching agents due to their chlorine content.
Iodine-based Isocyanurates: These are less commonly used but can be effective in specific iodination reactions.
This compound stands out due to its specific brominating capabilities, which are not as readily achieved with chlorine or iodine-based compounds .
Properties
Molecular Formula |
C3H2BrN3NaO3 |
|---|---|
Molecular Weight |
230.96 g/mol |
InChI |
InChI=1S/C3H2BrN3O3.Na/c4-7-2(9)5-1(8)6-3(7)10;/h(H2,5,6,8,9,10); |
InChI Key |
IJHDOBSNVJQQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(3Z)-oxolan-3-ylidene]acetate](/img/structure/B15134441.png)
![N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide](/img/structure/B15134453.png)
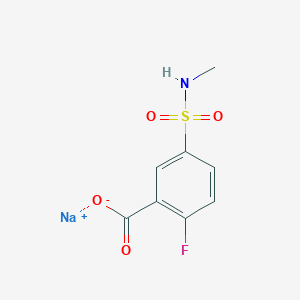
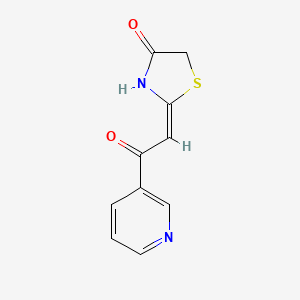
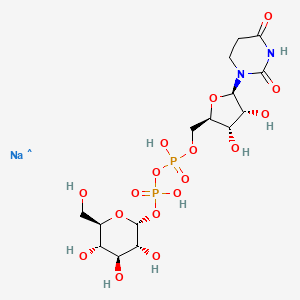
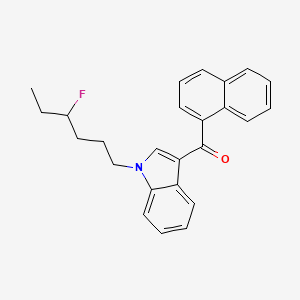
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
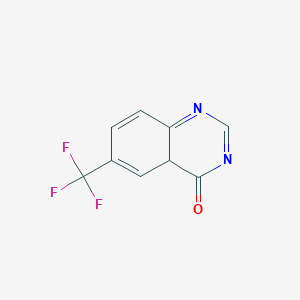
![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)
![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)
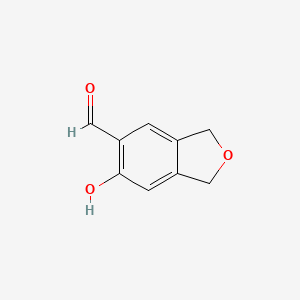
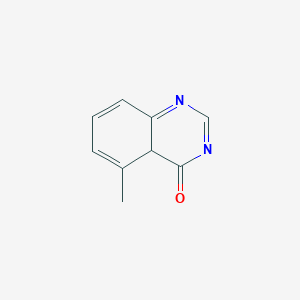
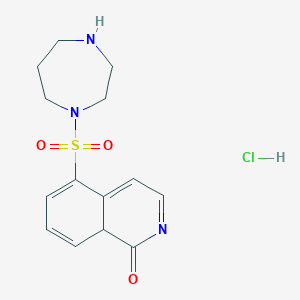
![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
